Cas no 926257-59-2 (4-(2-Methylmorpholine-4-carbonyl)aniline)

4-(2-Methylmorpholine-4-carbonyl)aniline 化学的及び物理的性質
名前と識別子
-
- (4-Aminophenyl)(2-methylmorpholino)methanone
- (4-aminophenyl)-(2-methylmorpholin-4-yl)methanone
- NS-02660
- MCULE-4267557924
- starbld0015097
- MFCD09049924
- AKOS016352889
- 4-(2-methylmorpholine-4-carbonyl)aniline
- 926257-59-2
- AKOS000133666
- 4-(2-Methylmorpholine-4-carbonyl)aniline
-
- インチ: 1S/C12H16N2O2/c1-9-8-14(6-7-16-9)12(15)10-2-4-11(13)5-3-10/h2-5,9H,6-8,13H2,1H3
- InChIKey: WYVVVYRADMDZIP-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C2C=CC(=CC=2)N)=O)CC1C
計算された属性
- せいみつぶんしりょう: 220.121177757g/mol
- どういたいしつりょう: 220.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
4-(2-Methylmorpholine-4-carbonyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-50mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 50mg |
¥1803.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-100mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 100mg |
¥2220.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-250mg |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 250mg |
¥3094.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649233-1g |
(4-Aminophenyl)(2-methylmorpholino)methanone |
926257-59-2 | 98% | 1g |
¥7927.00 | 2024-04-25 |
4-(2-Methylmorpholine-4-carbonyl)aniline 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
4-(2-Methylmorpholine-4-carbonyl)anilineに関する追加情報
4-(2-Methylmorpholine-4-carbonyl)aniline: A Comprehensive Overview
4-(2-Methylmorpholine-4-carbonyl)aniline (CAS No. 926257-59-2) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as 4-MMC Aniline, is characterized by its unique chemical structure, which combines a morpholine ring with an aniline group. The morpholine moiety introduces interesting electronic properties, while the aniline group enhances its reactivity and functional versatility. Recent advancements in synthetic chemistry have further expanded its utility, making it a focal point in both academic and industrial research.
The molecular structure of 4-(2-Methylmorpholine-4-carbonyl)aniline consists of a six-membered morpholine ring substituted with a methyl group at position 2 and a carbonyl group at position 4. This carbonyl group is further connected to an aniline moiety, forming a conjugated system that facilitates various chemical transformations. The compound's aromaticity and amide functionality make it highly reactive under specific conditions, enabling its use in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.
Recent studies have highlighted the potential of 4-MMC Aniline in drug discovery. Its ability to act as a precursor for bioactive molecules has been extensively explored. For instance, researchers have utilized it in the synthesis of inhibitors for key enzymes involved in neurodegenerative diseases, such as beta-secretase (BACE1). The compound's flexible backbone allows for easy modification, enabling the creation of analogs with enhanced pharmacokinetic properties. These findings underscore its importance in the development of next-generation therapeutics.
In the realm of materials science, 4-(2-Methylmorpholine-4-carbonyl)aniline has found applications in the synthesis of high-performance polymers and coatings. Its ability to participate in condensation reactions has led to the development of novel polyamides and polyurethanes with improved mechanical and thermal properties. Recent breakthroughs in polymer chemistry have demonstrated how this compound can be used to create sustainable materials with reduced environmental impact.
The synthesis of 4-MMC Aniline involves a multi-step process that typically begins with the preparation of 2-methylmorpholine via ring-closing reactions. Subsequent oxidation or acylation steps introduce the carbonyl group, which is then coupled with an aniline derivative to form the final product. Researchers have recently developed more efficient synthetic routes using catalytic methods, reducing production costs and improving yield rates.
From an environmental perspective, understanding the ecological impact of 4-(2-Methylmorpholine-4-carbonyl)aniline is crucial for its sustainable use. Studies have shown that under aerobic conditions, the compound undergoes rapid biodegradation due to its hydrophilic nature and susceptibility to microbial attack. This makes it a safer alternative to traditional organic solvents and intermediates used in industrial processes.
In conclusion, 4-(2-Methylmorpholine-4-carbonyl)aniline (CAS No. 926257-59-2) stands out as a vital intermediate in modern organic synthesis. Its unique chemical properties, combined with recent advancements in synthetic and applied chemistry, position it as a key player in drug discovery, materials science, and sustainable chemical production. As research continues to uncover new applications for this compound, its role in shaping future technologies will undoubtedly grow.
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